molecular formula C12H14O4 B1277813 3-Allyl-4,5-dimethoxybenzoic acid CAS No. 647855-45-6

3-Allyl-4,5-dimethoxybenzoic acid

Cat. No. B1277813
M. Wt: 222.24 g/mol
InChI Key: OOIOZZQYJBKCMV-UHFFFAOYSA-N
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Description

The compound of interest, 3-Allyl-4,5-dimethoxybenzoic acid, is a derivative of benzoic acid where the benzene ring is substituted with methoxy groups at positions 4 and 5, and an allyl group at position 3. While the specific compound is not directly studied in the provided papers, they do offer insights into the structural characteristics of similar compounds. For instance, the crystal structure of 3,4-dimethoxybenzoic acid has been determined, showing that it crystallizes in a centrosymmetric triclinic space group and forms hydrogen-bonded dimers . Similarly, 3,4,5-triethoxybenzoic acid forms a planar dimer through hydrogen bonds in its crystal structure . These findings suggest that the substitution pattern on the benzene ring can significantly influence the molecular conformation and intermolecular interactions of such compounds.

Synthesis Analysis

Although the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid is not explicitly discussed in the provided papers, the synthesis of related compounds typically involves the functionalization of the benzene ring with the desired substituents. The papers do not provide a direct synthesis route for the compound , but they do imply that the synthesis of benzoic acid derivatives often requires careful consideration of the reactivity and position of substituents on the aromatic ring .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial as it affects their physical and chemical properties. The crystal structure analysis of 3,4-dimethoxybenzoic acid reveals that it forms hydrogen-bonded dimers, which is a common feature in carboxylic acids due to the presence of the carboxyl group . The 3,4,5-triethoxybenzoic acid also shows a similar dimer formation in its crystal structure . These observations suggest that 3-Allyl-4,5-dimethoxybenzoic acid may also exhibit dimerization through hydrogen bonding, although the presence of the allyl group could introduce additional interactions or steric effects.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of 3-Allyl-4,5-dimethoxybenzoic acid specifically. However, they do mention the interactions of similar benzoic acid derivatives with N-donor compounds, indicating that the functional groups on the benzene ring are reactive and can participate in the formation of supramolecular assemblies through hydrogen bonding . This suggests that the compound may also engage in chemical reactions that involve its carboxyl and methoxy groups, potentially leading to the formation of molecular adducts or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The crystallographic data for 3,4-dimethoxybenzoic acid and 3,4,5-triethoxybenzoic acid provide insights into their solid-state properties, such as crystallization behavior and dimer formation . These properties are often related to the compound's melting point, solubility, and reactivity. Although the specific physical and chemical properties of 3-Allyl-4,5-dimethoxybenzoic acid are not detailed in the papers, it can be inferred that the methoxy and allyl substituents would affect its polarity, solubility in organic solvents, and potential to participate in addition reactions due to the presence of the double bond in the allyl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Optimization in Synthesis : The synthesis of 3,4-dimethoxybenzoic acid, a closely related compound, has been optimized using experimental data and multivariate statistical design. This study highlights how process variables influence both yield and side-product formation, offering insights potentially applicable to 3-Allyl-4,5-dimethoxybenzoic acid synthesis (Bjørsvik and Norman, 1999).

  • Antifungal Applications : Research on 2,5-Dimethoxybenzoic acid, a structurally similar compound, demonstrates its effectiveness as an antifungal agent for postharvest decay pathogens in strawberries, indicating potential antifungal applications for 3-Allyl-4,5-dimethoxybenzoic acid (Lattanzio et al., 1996).

  • Cross-Coupling Reactions : The use of cross-coupling reactions in synthesizing substituted derivatives, like 5-Substituted 1,3-dimethoxybenzene, highlights a methodology that could be applied to modify 3-Allyl-4,5-dimethoxybenzoic acid for various applications (Dol et al., 1998).

Physical and Chemical Interactions

  • Solid-Liquid Phase Equilibrium : Understanding the solubility of 3,5-dimethoxybenzoic acid in various solvents through experimental and molecular simulations could inform similar studies on 3-Allyl-4,5-dimethoxybenzoic acid, essential for its application in different mediums (Feng et al., 2021).

  • Crystal Structure Analysis : The crystal structure of 3,4-dimethoxybenzoic acid has been determined, which can provide a baseline for understanding the structural properties of related compounds like 3-Allyl-4,5-dimethoxybenzoic acid (Pinkus et al., 2002).

Organic Synthesis and Applications

  • Synthesis of Novel Compounds : The synthesis of novel benzoxazine monomers containing allyl groups from related compounds suggests potential pathways for synthesizing advanced materials from 3-Allyl-4,5-dimethoxybenzoic acid (Agag and Takeichi, 2003).

  • Allylation in Organic Chemistry : Studies on allylation of aldehydes promoted by carboxylic acids indicate potential synthetic applications for 3-Allyl-4,5-dimethoxybenzoic acid in creating complex organic molecules (Li and Zhao, 2005).

Future Directions

As 3-Allyl-4,5-dimethoxybenzoic acid is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , it may be used in future research to explore its properties and potential applications.

properties

IUPAC Name

3,4-dimethoxy-5-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIOZZQYJBKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429306
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4,5-dimethoxybenzoic acid

CAS RN

647855-45-6
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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